(3-Methoxy-2-methylphenyl)methanamine
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Overview
Description
(3-Methoxy-2-methylphenyl)methanamine: is an organic compound with the molecular formula C9H13NO It consists of a methoxy group (-OCH3) and a methyl group (-CH3) attached to a benzene ring, with a methanamine group (-CH2NH2) as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Methoxy-2-methylphenyl)methanamine typically begins with commercially available starting materials such as 3-methoxy-2-methylbenzaldehyde.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as higher temperatures and pressures, to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-Methoxy-2-methylphenyl)methanamine can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Substitution: Halogens (e.g., Br2), nitrating agents (e.g., HNO3), and sulfonating agents (e.g., SO3) under controlled conditions.
Major Products:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Secondary amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Biology:
Enzyme Studies: It is used in studies involving enzyme catalysis and inhibition, particularly with enzymes like cytochrome P450.
Medicine:
Drug Development: The compound’s structure is explored for potential therapeutic applications, including as a precursor for drug candidates.
Industry:
Mechanism of Action
The mechanism of action of (3-Methoxy-2-methylphenyl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The methoxy and methyl groups on the benzene ring influence its binding affinity and specificity. The compound can act as a substrate or inhibitor for enzymes, affecting their catalytic activity and downstream pathways .
Comparison with Similar Compounds
3-Methoxyphenethylamine: Similar structure but with an ethylamine group instead of a methanamine group.
2-Methoxy-3-methylphenyl)methanamine: Similar structure but with different positioning of the methoxy and methyl groups.
Uniqueness:
Structural Differences: The specific positioning of the methoxy and methyl groups in (3-Methoxy-2-methylphenyl)methanamine provides unique chemical properties and reactivity compared to its analogs.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3-methoxy-2-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-8(6-10)4-3-5-9(7)11-2/h3-5H,6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJLSZDPHZRPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OC)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
679428-13-8 |
Source
|
Record name | (3-methoxy-2-methylphenyl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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